2-Azetidinomethyl-3'-bromobenzophenone
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Overview
Description
2-Azetidinomethyl-3’-bromobenzophenone is a chemical compound characterized by the presence of a bromobenzophenone group attached to an azetidine ring via a methylene bridge. This compound has a molecular formula of C17H16BrNO and a molecular weight of 330.22 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinomethyl-3’-bromobenzophenone typically involves the reaction of 3’-bromobenzophenone with azetidine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of a methylene bridge, linking the azetidine ring to the bromobenzophenone group .
Industrial Production Methods
Industrial production of 2-Azetidinomethyl-3’-bromobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Azetidinomethyl-3’-bromobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of debrominated products.
Substitution: Formation of azido, thiocyano, or alkyl-substituted derivatives.
Scientific Research Applications
2-Azetidinomethyl-3’-bromobenzophenone has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azetidinomethyl-3’-bromobenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Azetidinomethyl-4’-bromobenzophenone
- 2-Azetidinomethyl-3’-chlorobenzophenone
- 2-Azetidinomethyl-3’-fluorobenzophenone
Comparison
2-Azetidinomethyl-3’-bromobenzophenone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro and fluoro analogs, the bromine atom provides different electronic and steric effects, leading to variations in chemical behavior and biological activity .
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(3-bromophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c18-15-7-3-6-13(11-15)17(20)16-8-2-1-5-14(16)12-19-9-4-10-19/h1-3,5-8,11H,4,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJLESUXAPCLMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643700 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-68-2 |
Source
|
Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](3-bromophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898754-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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